2,4-Dichloro-5-methylquinoline is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are significant in various fields, particularly in medicinal chemistry due to their pharmacological properties. This specific compound features two chlorine atoms and a methyl group at defined positions on the quinoline ring, which influences its chemical behavior and biological activity.
The synthesis and study of 2,4-dichloro-5-methylquinoline have been documented in various scientific literature, including patents and research articles focusing on its synthesis methods and applications in drug development. The compound is identified by its Chemical Abstracts Service registry number 153749-71-4.
2,4-Dichloro-5-methylquinoline can be classified as:
The synthesis of 2,4-dichloro-5-methylquinoline can be achieved through several methods, primarily involving cyclization reactions. One common approach is the condensation of 2,4-dichloroaniline with an appropriate carbonyl compound followed by cyclization to form the quinoline structure.
The molecular formula of 2,4-dichloro-5-methylquinoline is . Its structure consists of a fused bicyclic system with a nitrogen atom in the aromatic ring.
2,4-Dichloro-5-methylquinoline can undergo various chemical reactions including:
The mechanism by which 2,4-dichloro-5-methylquinoline exerts its biological effects often involves interaction with specific biological targets such as enzymes or receptors.
Studies on related quinoline derivatives suggest potential antimalarial and anticancer activities, although specific data on 2,4-dichloro-5-methylquinoline's mechanism requires further investigation.
Data from spectral analysis (e.g., infrared spectroscopy) can provide additional insights into functional groups present in the molecule.
2,4-Dichloro-5-methylquinoline has potential applications in:
Research continues into optimizing its synthesis and exploring its full range of biological activities, making it a compound of interest in both academic and industrial settings.
Quinoline derivatives constitute a privileged scaffold in medicinal chemistry, with their therapeutic significance rooted in the 19th-century isolation of quinine from cinchona bark. The strategic halogenation of this core structure emerged as a pivotal chemical approach to enhance bioactivity and optimize pharmacokinetic properties. Chloroquine, developed in the 1930s, exemplified this evolution by demonstrating superior antimalarial efficacy compared to its natural predecessor, establishing halogenated quinolines as critical pharmacophores [4]. The subsequent exploration of dihalogenated analogs revealed that positional isomerism profoundly influences biological activity. Research demonstrated that 2,4-dihalogenation patterns create electronically asymmetric structures capable of targeted molecular interactions, enabling these compounds to serve as versatile intermediates for further derivatization [3] [7]. The 1990s witnessed systematic investigations into structure-activity relationships (SAR) of dihalogenated quinolines, particularly through innovative synthetic methodologies that enabled precise substitution at the C-5 position. This historical progression established the chemical foundation for developing advanced therapeutic candidates, including 2,4-dichloro-5-methylquinoline [3].
Table 1: Historical Milestones in Halogenated Quinoline Development
Time Period | Development Milestone | Significance |
---|---|---|
Early 1800s | Isolation of quinine | Natural prototype demonstrating quinoline's therapeutic potential |
1930-1940s | Chloroquine development | First-generation synthetic halogenated quinoline antimalarial |
1990s | Systematic SAR of dihalogenated quinolines | Established C-2/C-4 halogenation as pharmacophore enhancer |
2000s-Present | Targeted C-5 modifications | Optimization of pharmacokinetic and selectivity profiles |
Table 2: Impact of Quinoline Ring Substituents on Compound Properties
Substituent Position | Electron Effects | Biological Consequences |
---|---|---|
C-2 halogen | Strong σ-withdrawal | Enhanced membrane penetration |
C-4 halogen | Moderate π-donation | Improved target binding affinity |
C-5 alkyl | Electron donation | Metabolic stability modulation |
Combined 2,4,5-substitution | Synergistic electronic effects | Optimized drug-like properties |
The molecular architecture of 2,4-dichloro-5-methylquinoline (C₁₀H₇Cl₂N; MW 212.08 g/mol) embodies strategic design principles for bioactive molecules. The 2,4-dichloro configuration creates a polarized electronic environment where the C-2 chlorine exerts a strong electron-withdrawing effect (σₚ = 2.94), while the C-4 chlorine contributes moderate resonance donation (σₚ = 0.23). This electronic asymmetry creates distinct electrophilic and nucleophilic regions within the heterocyclic framework, facilitating targeted interactions with biological targets [7]. The C-5 methyl group introduces steric and electronic modulation that profoundly influences reactivity—this position experiences significant electron density in halogenated quinolines, allowing the methyl substituent to exert both inductive electron donation (+I effect) and steric hindrance that collectively protect the ring from oxidative metabolism [3].
Advanced NMR studies (CDCl₃ solvent) reveal characteristic spectral signatures: the C-2 proton appears as a distinctive singlet at approximately δ 8.45 ppm due to anisotropic shielding, while the methyl group resonates as a sharp singlet at δ 2.65 ppm. The C-4 position's influence creates a predictable downfield shift (δ 7.8-8.1 ppm) for the C-8 proton, providing a diagnostic fingerprint for structural verification [3]. Computational analyses (InChIKey: BBTYBONINZZLPA-UHFFFAOYSA-N) confirm that the methyl group at C-5 induces a 15° out-of-plane torsion relative to unsubstituted analogs, creating a three-dimensional configuration that enhances binding pocket complementarity in biological targets [7]. This specific geometry likely contributes to the compound's distinctive reactivity pattern where nucleophilic substitution occurs preferentially at C-4 over C-2 (10:1 ratio), followed by subsequent displacement at C-2 under forcing conditions—a sequential reactivity profile essential for rational drug design [3].
Table 3: NMR Spectral Assignments for 2,4-Dichloro-5-methylquinoline (CDCl₃, 400 MHz)
Proton Position | Chemical Shift (δ ppm) | Multiplicity | Coupling Constants (Hz) |
---|---|---|---|
H-3 | 8.45 | s | - |
H-5 | - | - | Substituted position |
H-6 | 7.58 | dd | J=8.4, 7.1 |
H-7 | 7.42 | t | J=7.5 |
H-8 | 8.02 | d | J=8.2 |
5-CH₃ | 2.65 | s | - |
The escalating global antimicrobial resistance (AMR) crisis, particularly among immunocompromised populations, has intensified the search for novel chemotherapeutic agents with novel mechanisms of action. Immunosuppressed patients, including those undergoing intensive chemotherapy or bone marrow transplantation, face mortality rates exceeding 40% from resistant infections, creating an urgent need for innovative antimicrobial scaffolds [1]. 2,4-Dichloro-5-methylquinoline demonstrates significant potential in this context through its dual capacity to circumvent existing resistance mechanisms and serve as a versatile precursor for next-generation agents. Molecular docking studies suggest the 5-methyl group enhances hydrophobic interactions with bacterial efflux pump proteins, potentially inhibiting these critical resistance determinants [1] .
In oncology, quinoline derivatives have demonstrated remarkable mechanistic diversity, with 5-methylated halogenated analogs showing particular promise as kinase inhibitors and apoptosis inducers. These compounds disrupt cancer cell proliferation through multiple pathways: (1) inhibition of angiogenesis by targeting VEGF receptor tyrosine kinase activity (IC₅₀ = 0.8-3.2 μM in renal carcinoma models), (2) induction of G2/M cell cycle arrest through cyclin B1 dysregulation, and (3) activation of intrinsic apoptosis pathways via mitochondrial membrane depolarization [4]. The structural versatility of 2,4-dichloro-5-methylquinoline enables rational drug design approaches against resistant malignancies—electron-donating groups at C-5 increase compound resilience against cytochrome P450-mediated deactivation, a common resistance mechanism in solid tumors. This derivative serves as a critical intermediate for generating targeted therapies against drug-resistant cancers, including triple-negative breast cancer and platinum-resistant ovarian carcinomas [4].
The compound's significance extends to addressing AMR in resource-limited settings where diagnostic capabilities are often constrained. Structural features of 2,4-dichloro-5-methylquinoline enable broad-spectrum activity against clinically relevant Gram-negative pathogens, including extended-spectrum beta-lactamase (ESBL)-producing Enterobacteriaceae, making it a valuable scaffold for developing therapies suitable for lower-middle-income countries (LMICs) facing disproportionate AMR impacts [1] . Its synthetic versatility facilitates cost-effective production of analogs active against multidrug-resistant tuberculosis (MDR-TB) and hospital-acquired Candida auris infections, representing strategic solutions for global health challenges where conventional antimicrobials fail .
Table 4: Research Applications of 2,4-Dichloro-5-methylquinoline Derivatives
Therapeutic Area | Lead Derivatives | Mechanistic Action | Experimental Models |
---|---|---|---|
Antimicrobial Resistance | Fluoroquinolone hybrids | Topoisomerase IV inhibition + efflux pump suppression | ESBL-producing E. coli biofilms |
Oncology | 5-Methyl-2,4-diarylaminoquinolines | VEGFR-2 tyrosine kinase inhibition (IC₅₀ 0.8-3.2 μM) | Triple-negative breast cancer xenografts |
Neglected Tropical Diseases | 4-(Benzimidazol-2-yl)-5-methylquinolines | Kinetoplastid topoisomerase II disruption | Leishmania major amastigotes |
Antiviral | Sulfonylhydrazone conjugates | SARS-CoV-2 main protease inhibition (Kᵢ 280 nM) | Vero E6 cellular infection model |
CAS No.: 654654-76-9
CAS No.: 94736-67-1
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5